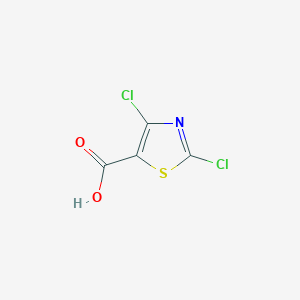

2,4-Dichloro-5-thiazolecarboxylic acid

Description

BenchChem offers high-quality 2,4-Dichloro-5-thiazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-thiazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEPJXXVIJZMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490893 | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62019-56-1 | |

| Record name | 2,4-Dichloro-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62019-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid from 2,4-dichlorothiazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-thiazolecarboxylic acid from its precursor, 2,4-dichlorothiazole-5-carboxaldehyde. This conversion is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

2,4-Dichloro-5-thiazolecarboxylic acid is a key intermediate in the development of novel therapeutic agents and specialized chemicals. Its synthesis from 2,4-dichlorothiazole-5-carboxaldehyde is typically achieved through an oxidation reaction. While various methods exist for the oxidation of aldehydes to carboxylic acids, this guide will focus on a robust and commonly employed method using an oxidizing agent such as potassium permanganate or a milder reagent like hydrogen peroxide in a basic medium. The choice of oxidant is crucial to ensure high conversion and yield without significant side-product formation.

Reaction Scheme and Data

The oxidation of 2,4-dichlorothiazole-5-carboxaldehyde to 2,4-dichloro-5-thiazolecarboxylic acid proceeds as follows:

Scheme 1: Oxidation of 2,4-dichlorothiazole-5-carboxaldehyde

Caption: General reaction scheme for the oxidation of 2,4-dichlorothiazole-5-carboxaldehyde.

The following table summarizes the key quantitative data for a representative experimental protocol.

| Parameter | Value |

| Reactants | |

| 2,4-dichlorothiazole-5-carboxaldehyde | 1.0 eq |

| Oxidizing Agent (e.g., KMnO4) | 1.1 - 1.5 eq |

| Solvent (e.g., Acetone/Water) | 10 mL/g of aldehyde |

| Reaction Conditions | |

| Temperature | 0 - 25 °C |

| Reaction Time | 2 - 6 hours |

| Work-up & Purification | |

| Quenching Agent | Saturated Na2SO3 solution |

| Acidification Agent | 2M HCl |

| Extraction Solvent | Ethyl Acetate |

| Yield | |

| Expected Yield | 85 - 95% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2,4-dichloro-5-thiazolecarboxylic acid.

Materials:

-

2,4-dichlorothiazole-5-carboxaldehyde

-

Potassium permanganate (KMnO4) or 30% Hydrogen Peroxide (H2O2)

-

Acetone

-

Deionized water

-

Sodium sulfite (Na2SO3)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorothiazole-5-carboxaldehyde in a mixture of acetone and water (e.g., 3:1 v/v). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of potassium permanganate in water, or dropwise addition of hydrogen peroxide to a basic solution of the aldehyde) to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Quenching: Once the starting material is consumed, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite until the color of the permanganate disappears (if used).

-

Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 2M hydrochloric acid. A precipitate of the carboxylic acid may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-thiazolecarboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-thiazolecarboxylic acid.

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Oxidizing agents can be hazardous. Handle with care and avoid contact with flammable materials.

-

The reaction may be exothermic. Proper temperature control is essential.

-

Dispose of all chemical waste according to institutional guidelines.

This guide provides a foundational protocol for the synthesis of 2,4-dichloro-5-thiazolecarboxylic acid. Researchers may need to optimize reaction conditions based on the specific scale and available resources.

An In-depth Technical Guide to 2,4-Dichloro-5-thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 62019-56-1

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-thiazolecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its role in the development of biologically active molecules.

Chemical and Physical Properties

While 2,4-Dichloro-5-thiazolecarboxylic acid is a commercially available chemical intermediate, detailed experimental data on its physical properties are not extensively published. The following table summarizes the available and predicted data for the compound and its immediate precursor, 2,4-Dichloro-5-thiazolecarboxaldehyde.

| Property | 2,4-Dichloro-5-thiazolecarboxylic acid | 2,4-Dichloro-5-thiazolecarboxaldehyde |

| CAS Number | 62019-56-1 | 92972-48-0 |

| Molecular Formula | C4HCl2NO2S | C4HCl2NOS |

| Molecular Weight | 198.03 g/mol [1] | 182.03 g/mol [2] |

| Melting Point | Data not available | 47-53 °C[2] |

| Boiling Point | 385 °C at 760 mmHg (Predicted) | 307.1 ± 45.0 °C (Predicted)[2] |

| Density | Data not available | 1.690 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol[2] |

| XlogP (Predicted) | 2.7[1] | Not available |

Safety Information

Comprehensive safety data for 2,4-Dichloro-5-thiazolecarboxylic acid is limited. However, based on available information for similar chlorinated thiazole compounds, caution is advised when handling this chemical. The following table outlines the known GHS information.

| GHS Classification | Hazard Statements | Precautionary Statements | Pictograms |

| Not fully established | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects (Based on similar compounds)[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwellP302+P352: IF ON SKIN: wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Unavailable |

Users should consult a full Safety Data Sheet (SDS) from their supplier before handling and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid is typically achieved through the oxidation of its corresponding aldehyde, 2,4-Dichloro-5-thiazolecarboxaldehyde. The following are detailed experimental protocols for the synthesis of both the precursor aldehyde and the final carboxylic acid.

Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

A common method for the synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction).[4]

Materials:

-

2,4-thiazolidinedione

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol).

-

Cool the suspension to 10-20 °C using an ice bath.

-

Slowly add dimethylformamide (0.44 mol) dropwise to the suspension over 15 minutes, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Heat the reaction mixture to 80-90 °C and stir for an additional hour.

-

Increase the temperature to reflux (approximately 115 °C) and continue stirring for about 4 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and slowly pour it into 2 kg of ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 1 L).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-Dichloro-5-thiazolecarboxaldehyde.[4]

Synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid

The carboxylic acid is prepared by the oxidation of the corresponding aldehyde.

Materials:

-

2,4-Dichloro-5-thiazolecarboxaldehyde

-

Sulfonamide

-

Sodium chlorite

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-Dichloro-5-thiazolecarboxaldehyde (500 mg, 2.74 mmol) in a mixture of tetrahydrofuran (18 ml) and water (12 ml).

-

To this solution, add sulfonamide (346 mg, 3.56 mmol) and an aqueous solution of sodium chlorite (323 mg, 3.56 mmol in 2 ml of water).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

-

Wash the organic layer with deionized water.

-

Separate the organic phase and concentrate it under reduced pressure to yield 2,4-Dichloro-5-thiazolecarboxylic acid as a yellow solid.

References

- 1. PubChemLite - 2,4-dichloro-5-thiazolecarboxylic acid (C4HCl2NO2S) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

Biological Activity of 2,4-Dichloro-5-thiazolecarboxylic Acid: A Review of the Current Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichloro-5-thiazolecarboxylic acid is a heterocyclic organic compound that has garnered attention within the scientific community primarily as a versatile chemical intermediate. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is a key component in a wide array of derivatives exhibiting significant pharmacological properties. This guide provides a comprehensive overview of the current state of knowledge regarding 2,4-Dichloro-5-thiazolecarboxylic acid, focusing on its role as a precursor to biologically active molecules and highlighting the therapeutic potential of its derivatives. Due to a lack of specific quantitative data and detailed experimental studies on the core compound, this document will focus on the reported activities of its derivatives, providing a broader context for its relevance in drug discovery and development.

Introduction to 2,4-Dichloro-5-thiazolecarboxylic Acid

2,4-Dichloro-5-thiazolecarboxylic acid is a chlorinated thiazole derivative with the chemical formula C₄HCl₂NO₂S. It serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules with diverse biological functions. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs and clinically investigated compounds. The presence of chlorine atoms and a carboxylic acid group on the thiazole ring of 2,4-Dichloro-5-thiazolecarboxylic acid provides reactive sites for further chemical modifications, making it a valuable starting material for medicinal chemists.

Biological Activities of 2,4-Dichloro-5-thiazolecarboxylic Acid Derivatives

While direct biological data for 2,4-Dichloro-5-thiazolecarboxylic acid is scarce, a substantial body of research has explored the therapeutic potential of its derivatives. These studies indicate that the 2,4-dichloro-5-thiazole scaffold can be incorporated into molecules with a range of biological activities, including:

-

Anticancer Activity: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, amide derivatives of 2-amino-thiazole-5-carboxylic acid have shown antiproliferative potency against leukemia, breast, and colon cancer cell lines.[1] The mechanism of action for some of these derivatives is believed to involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

-

Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 2,4-Dichloro-5-thiazolecarboxylic acid have been investigated for their antibacterial and antifungal properties. For example, certain synthetic thiazole compounds have demonstrated inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

-

Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. Thiazole derivatives have been explored as potential anti-inflammatory agents. Studies on related thiazole compounds have shown that they can modulate inflammatory pathways, suggesting that derivatives of 2,4-Dichloro-5-thiazolecarboxylic acid could also possess anti-inflammatory properties.

Experimental Protocols for Derivative Synthesis and Evaluation

While specific protocols for testing the biological activity of 2,4-Dichloro-5-thiazolecarboxylic acid are not available, the methodologies used to evaluate its derivatives provide a framework for potential future studies.

General Synthesis of Thiazole Derivatives

The synthesis of biologically active derivatives often involves the modification of the carboxylic acid group of 2,4-Dichloro-5-thiazolecarboxylic acid to form amides, esters, or other functional groups. A general workflow for the synthesis and evaluation of such derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of 2,4-Dichloro-5-thiazolecarboxylic acid derivatives.

Example Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the anticancer activity of synthesized derivatives.

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of thiazole derivatives.

Signaling Pathways Implicated in the Activity of Thiazole Derivatives

While no specific signaling pathways have been directly linked to 2,4-Dichloro-5-thiazolecarboxylic acid, research on its derivatives and other thiazole-containing compounds has implicated several key cellular pathways in their mechanisms of action. Understanding these pathways can provide insights into the potential mechanisms through which derivatives of 2,4-Dichloro-5-thiazolecarboxylic acid might exert their biological effects.

For example, in the context of cancer, thiazole derivatives have been shown to interfere with:

-

Kinase Signaling Pathways: Many anticancer drugs target protein kinases that are aberrantly activated in cancer cells. Thiazole-containing compounds have been developed as inhibitors of various kinases involved in cell proliferation and survival.

-

Apoptosis Pathways: Some thiazole derivatives have been found to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.

The following diagram illustrates a simplified representation of a generic signaling pathway that could be targeted by a hypothetical bioactive derivative.

Caption: Hypothetical inhibition of a kinase signaling pathway by a bioactive thiazole derivative.

Conclusion and Future Directions

2,4-Dichloro-5-thiazolecarboxylic acid is a valuable scaffold in medicinal chemistry, serving as a starting point for the synthesis of a multitude of biologically active compounds. While direct evidence of its own biological activity is currently limited, the extensive research on its derivatives underscores the potential of the 2,4-dichloro-5-thiazole moiety as a pharmacophore. Future research should aim to fill the existing knowledge gap by conducting comprehensive biological screening of 2,4-Dichloro-5-thiazolecarboxylic acid itself. Such studies would provide valuable data on its intrinsic activity and could reveal novel therapeutic applications for this foundational molecule. Further exploration of its derivatives, guided by structure-activity relationship studies, will continue to be a promising avenue for the discovery of new and effective therapeutic agents.

References

Spectroscopic Profile of 2,4-Dichloro-5-thiazolecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 2,4-dichloro-1,3-thiazole-5-carboxylic acid

-

CAS Number: 62019-56-1

-

Molecular Weight: 198.03 g/mol [3]

-

Monoisotopic Mass: 196.9105 Da[2]

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for 2,4-Dichloro-5-thiazolecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The structure of 2,4-Dichloro-5-thiazolecarboxylic acid lacks any hydrogen atoms attached to carbon. Therefore, the only expected proton signal would be from the carboxylic acid group. This signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Description |

| ~10-13 | (s, 1H, -COOH) |

¹³C NMR: The molecule has four distinct carbon atoms, which should result in four signals in the ¹³C NMR spectrum. The chemical shifts can be estimated based on the electronic environment of each carbon.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C=O (Carboxylic acid) |

| ~150-160 | C2-Cl |

| ~140-150 | C4-Cl |

| ~120-130 | C5-COOH |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the chlorinated thiazole ring.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | C=O stretch (Carboxylic acid) |

| 1400-1440 | C-O-H bend |

| 1210-1320 | C-O stretch |

| ~1550 | C=N stretch (Thiazole ring) |

| 700-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry data can be predicted based on the molecular formula. The molecular ion peak ([M]⁺) is expected at m/z corresponding to the isotopic masses of the constituent atoms. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 is anticipated.

| Predicted Mass Spectrometry Data | |

| m/z | Ion |

| ~197/199/201 | [M]⁺ (Molecular ion) |

| ~180/182/184 | [M-OH]⁺ |

| ~152/154/156 | [M-COOH]⁺ |

Note: The m/z values are approximated to the nearest integer for the most abundant isotopes (³⁵Cl).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-5-thiazolecarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like 2,4-Dichloro-5-thiazolecarboxylic acid can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of 2,4-Dichloro-5-thiazolecarboxylic acid.

References

An In-depth Technical Guide on the Solubility and Stability of 2,4-Dichloro-5-thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-thiazolecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful progression from a laboratory curiosity to a viable clinical candidate. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 2,4-Dichloro-5-thiazolecarboxylic acid, in line with established industry practices and regulatory expectations.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the protocols for a comprehensive solubility assessment of 2,4-Dichloro-5-thiazolecarboxylic acid.

Experimental Protocol for Solubility Determination

A systematic approach is employed to determine the solubility of 2,4-Dichloro-5-thiazolecarboxylic acid in a range of aqueous and organic solvents.

2.1.1 Materials and Equipment

-

2,4-Dichloro-5-thiazolecarboxylic acid (analytical standard)

-

Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropyl Alcohol (IPA), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker incubator

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge

-

Syringe filters (0.45 µm)

2.1.2 Qualitative Solubility Determination

-

Add approximately 1-2 mg of 2,4-Dichloro-5-thiazolecarboxylic acid to a series of glass vials.

-

To each vial, add 1 mL of the respective solvent.

-

Vortex the vials for 1 minute.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves, the compound is classified as soluble in that solvent. If not, it is classified as sparingly soluble or insoluble.

2.1.3 Quantitative Solubility Determination (Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of 2,4-Dichloro-5-thiazolecarboxylic acid to vials containing a known volume of each solvent.

-

Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is expressed in mg/mL or µg/mL.

Data Presentation

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Solubility of 2,4-Dichloro-5-thiazolecarboxylic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | |

| 0.1 N HCl | 25 | |

| 0.1 N NaOH | 25 | |

| PBS (pH 7.4) | 37 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetonitrile | 25 | |

| DMSO | 25 |

Experimental Workflow Visualization

Stability Evaluation

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol for Stability Studies

A comprehensive stability program includes long-term, accelerated, and forced degradation studies.

3.1.1 Materials and Equipment

-

2,4-Dichloro-5-thiazolecarboxylic acid (from at least three representative batches)

-

Stability chambers (with controlled temperature and humidity)

-

Photostability chamber

-

Oven

-

pH meter

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Reagents for forced degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

3.1.2 Long-Term and Accelerated Stability Studies

-

Package the 2,4-Dichloro-5-thiazolecarboxylic acid in containers that simulate the proposed storage and distribution packaging.

-

Place the samples in stability chambers under the conditions specified in Table 2.

-

Withdraw samples at the designated time points.

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Table 2: ICH Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

3.1.3 Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

For each condition, analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Data Presentation

The results of the stability studies should be tabulated to track the changes in the quality attributes of the drug substance over time.

Table 3: Long-Term Stability Data for 2,4-Dichloro-5-thiazolecarboxylic Acid (25°C/60%RH)

| Time Point | Appearance | Assay (%) | Total Impurities (%) |

| Initial | |||

| 3 Months | |||

| 6 Months | |||

| 9 Months | |||

| 12 Months |

Table 4: Forced Degradation Study Results

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 N HCl, 60°C | ||

| 0.1 N NaOH, 60°C | ||

| 3% H₂O₂, RT | ||

| 80°C, Dry Heat | ||

| Photostability |

Experimental Workflow Visualization

Conclusion

A comprehensive evaluation of the solubility and stability of 2,4-Dichloro-5-thiazolecarboxylic acid is a prerequisite for its advancement in the drug development pipeline. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for generating the necessary physicochemical data package. This information is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product derived from this promising chemical entity. Adherence to these systematic approaches will facilitate informed decision-making and support regulatory submissions.

2,4-Dichloro-5-thiazolecarboxylic acid mechanism of action in biological systems

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2,4-Dichloro-5-thiazolecarboxylic Acid in Biological Systems

Introduction

2,4-Dichloro-5-thiazolecarboxylic acid is an organic synthesis intermediate utilized in the creation of various thiazole compounds within the pharmaceutical and pesticide industries.[1] The thiazole ring is a core structure in numerous synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[2][3][4] While 2,4-Dichloro-5-thiazolecarboxylic acid itself is recognized for its broad biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties, detailed studies on its specific molecular mechanism of action are not extensively documented in publicly available literature.[1] This guide synthesizes the known biological activities and mechanisms of action of structurally related thiazole derivatives to provide a comprehensive overview of the potential pathways through which 2,4-Dichloro-5-thiazolecarboxylic acid may exert its effects. This information is intended to serve as a foundational resource for researchers and professionals in drug development.

Potential Mechanisms of Action Based on Thiazole Derivatives

The biological effects of thiazole-containing compounds are diverse and appear to be mediated through multiple mechanisms. The following sections detail the observed activities of various thiazole derivatives, which may suggest potential mechanisms for 2,4-Dichloro-5-thiazolecarboxylic acid.

Antiproliferative and Antitumor Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms:

-

Enzyme Inhibition: Certain thiazole-based compounds have been identified as inhibitors of key enzymes involved in cancer progression. For instance, some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial mediators of angiogenesis and tumor growth.[3] Molecular docking studies have also suggested that thiazole-chalcone hybrids may target enzymes like Isocitrate Lyase and Topoisomerase IIa ATPase, which are vital for the metabolism and DNA replication of cancer cells, respectively.[5]

-

Cell Cycle Arrest: Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in a range of tumor cell lines.[6]

-

Inhibition of DNA Synthesis and Cell Motility: Some aminothiadiazole derivatives have been observed to inhibit the proliferation of tumor cells by decreasing DNA synthesis and reducing cell motility.[7]

Antimicrobial Activity

The thiazole scaffold is present in several antimicrobial agents. One of the key mechanisms in bacteria is the inhibition of essential enzymes.

-

Metallo-β-lactamase Inhibition: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[8][9] These enzymes are responsible for bacterial resistance to β-lactam antibiotics.[8][9] By inhibiting MBLs, these thiazole derivatives can potentially restore the efficacy of β-lactam antibiotics.

Modulation of Cellular Metabolism

Thiazole-containing compounds can also influence cellular metabolic pathways.

-

Glutathione (GSH) Metabolism: L-2-oxothiazolidine-4-carboxylate (OTZ), a thiazolidine derivative, has been shown to decrease cellular GSH levels by being metabolized by 5-oxo-L-prolinase. This leads to a limitation of glutamate, a crucial substrate for GSH synthesis, thereby sensitizing cancer cells to alkylating agents.[10]

Quantitative Data on Thiazole Derivatives

The following table summarizes the inhibitory concentrations (IC50) and growth inhibition (GI50) values for various thiazole derivatives against different biological targets.

| Compound Class | Target | Cell Line/Enzyme | Activity (IC50/GI50) | Reference |

| Thiazole-based derivatives | VEGFR-2 | - | 2.90 - 5.20 µM | [3] |

| Coumarin-based thiazole derivative (11f) | EGFR | A-549 (Lung Cancer) | 25 nM | [3] |

| Coumarin-based thiazole derivative (11f) | EGFR | MCF-7 (Breast Cancer) | 29 nM | [3] |

| 2-Arylthiazolidine-4-carboxylic acid amide (1b) | Melanoma | Multiple Lines | 0.13 - 1.48 µM | [11] |

| 2-Arylthiazolidine-4-carboxylic acid amide (1b) | Prostate Cancer | Multiple Lines | 0.17 - 0.27 µM | [11] |

| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | Leukemia | K563 | Comparable to Dasatinib | [12] |

| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | Breast Cancer | MCF-7 | 20.2 µM | [12] |

| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | Colon Cancer | HT-29 | 21.6 µM | [12] |

| 2-substituted 4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase | IMP-1 | 34.7 µM | [9] |

Experimental Protocols

The following are descriptions of methodologies used in the cited studies to evaluate the biological activity of thiazole derivatives.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of aminothiadiazole derivatives in various tumor cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

DNA Synthesis Level Determination (BrdU ELISA Test)

The level of DNA synthesis was determined using a BrdU (5-bromo-2'-deoxyuridine) ELISA test.[7] This assay is based on the incorporation of the pyrimidine analog BrdU into the DNA of proliferating cells. After cell lysis and DNA denaturation, a specific antibody against BrdU is used to detect the incorporated BrdU, which is then quantified using an enzyme-linked immunosorbent assay.

Tumor Cell Motility Assessment (Wound Assay Model)

A wound assay model was employed to assess tumor cell motility.[7] In this method, a "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified, providing an indication of cell motility.

Enzyme Inhibition Assays (VEGFR-2 and EGFR)

The inhibitory activity of thiazole derivatives against VEGFR-2 and EGFR was evaluated using enzyme inhibition assays.[3] These assays typically involve incubating the purified enzyme with the test compound and a substrate. The enzymatic activity is then measured, often through a colorimetric or fluorometric method, to determine the extent of inhibition by the compound.

Metallo-β-lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs, such as IMP-1, was determined by measuring the hydrolysis of a chromogenic substrate (e.g., CENTA) by the enzyme in the presence and absence of the inhibitor.[9] The rate of substrate hydrolysis is monitored spectrophotometrically to calculate the inhibitory concentration.

Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for a thiazole derivative as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by VEGFR or EGFR, which is a common target for anticancer agents.

Caption: Potential inhibition of an RTK signaling pathway by a thiazole derivative.

Experimental Workflow for Activity Screening

The following diagram outlines a general workflow for screening thiazole compounds for biological activity, from synthesis to in-vitro assays.

Caption: General workflow for screening the biological activity of thiazole derivatives.

Conclusion

While the specific molecular mechanism of action for 2,4-Dichloro-5-thiazolecarboxylic acid remains to be fully elucidated, the extensive research on related thiazole derivatives provides a strong foundation for postulating its potential biological activities. The evidence points towards mechanisms involving the inhibition of key enzymes in cancer and microbial pathogenesis, interference with cell cycle progression and DNA synthesis, and modulation of cellular metabolic pathways. The data and experimental protocols summarized in this guide offer a valuable starting point for researchers aiming to investigate the therapeutic potential of 2,4-Dichloro-5-thiazolecarboxylic acid and its derivatives. Further studies are warranted to delineate its precise molecular targets and pathways to facilitate its development as a potential therapeutic agent.

References

- 1. 2,4-Dichloro-5-thiazolecarboxylic acid | 62019-56-1 [amp.chemicalbook.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 2,4-Dichloro-5-thiazolecarboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-dichloro-5-thiazolecarboxylic acid represent a class of heterocyclic compounds with significant therapeutic potential. The thiazole ring is a common scaffold in many biologically active molecules, and the specific substitutions on this core structure can impart a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological targets of 2,4-dichloro-5-thiazolecarboxylic acid derivatives, with a focus on their applications in cancer and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.

Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can have therapeutic effects in various conditions, including neurodegenerative diseases, inflammation, and cancer. Thiazole-5-carboxylate derivatives have been identified as potent and selective inhibitors of MAGL.

Signaling Pathway

Caption: MAGL signaling pathway and its inhibition.

Quantitative Data: MAGL Inhibition

Thiazole-5-carboxylate derivatives have demonstrated potent inhibitory activity against MAGL.[1] The following table summarizes the reported IC50 values for a series of these compounds.

| Compound ID | Structure | IC50 (µM)[1] |

| 3c | Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate | 9.60 |

| 3g | Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate | 0.037 |

| 4c | Ethyl 2-(4-nitrobenzamido)-4-methylthiazole-5-carboxylate | 0.063 |

| 4e | Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate | 0.85 |

| 4f | Ethyl 2-(4-(trifluoromethyl)benzamido)-4-methylthiazole-5-carboxylate | 0.92 |

| 6b | 2-(4-Chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.45 |

| 6c | 2-(4-Nitrobenzamido)-4-methylthiazole-5-carboxylic acid | 0.58 |

| 6d | 2-(4-Methoxybenzamido)-4-methylthiazole-5-carboxylic acid | 1.20 |

| 6e | 2-(4-(Trifluoromethyl)benzamido)-4-methylthiazole-5-carboxylic acid | 1.50 |

| 6f | 2-Benzamido-4-methylthiazole-5-carboxylic acid | 2.30 |

Experimental Protocol: MAGL Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available MAGL inhibitor screening assay kits.[2][3][4][5]

1. Materials:

-

Human recombinant MAGL enzyme

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

4-Nitrophenylacetate (4-NPA) substrate solution

-

Test compounds (2,4-dichloro-5-thiazolecarboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

2. Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted MAGL enzyme

-

Test compound solution or vehicle control

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the 4-NPA substrate solution to each well.

-

Immediately measure the absorbance at 405-415 nm in a kinetic mode for 10-20 minutes at room temperature.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers. Thiazole and thiadiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.

Signaling Pathway

Caption: c-Met signaling pathway and its inhibition.

Experimental Protocol: c-Met Kinase Assay (HTRF)

This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE™ assay.[6][7][8][9]

1. Materials:

-

Recombinant human c-Met kinase

-

Biotinylated substrate peptide (e.g., STK Substrate 1-biotin)

-

ATP

-

Kinase reaction buffer

-

HTRF detection reagents:

-

Europium-labeled anti-phospho-tyrosine antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

Detection buffer containing EDTA

-

Test compounds (2,4-dichloro-5-thiazolecarboxylic acid derivatives)

-

384-well low-volume microplate

-

HTRF-compatible plate reader

2. Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the following in order:

-

Test compound or vehicle

-

c-Met kinase solution

-

Biotinylated substrate peptide

-

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents in detection buffer containing EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

Metallo-β-lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. These enzymes utilize zinc ions in their active site to hydrolyze the β-lactam ring. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs.[10]

Mechanism of Action

Caption: Mechanism of metallo-β-lactamase and its inhibition.

Experimental Protocol: Metallo-β-lactamase Inhibition Assay

This protocol utilizes the chromogenic substrate nitrocefin to measure MBL activity.[11][12][13][14][15]

1. Materials:

-

Purified MBL enzyme (e.g., VIM-2, NDM-1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

-

Nitrocefin solution

-

Test compounds (2,4-dichloro-5-thiazolecarboxylic acid derivatives)

-

96-well microplate

-

Spectrophotometer

2. Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, the test compound or vehicle, and the MBL enzyme solution.

-

Pre-incubate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the nitrocefin solution.

-

Monitor the increase in absorbance at 490 nm over time, which corresponds to the hydrolysis of nitrocefin.

-

Determine the initial reaction velocity for each concentration of the inhibitor.

-

Calculate the percent inhibition and determine the IC50 or Ki value.

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme that is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Thiazole derivatives have been explored as potential COX-2 inhibitors.

Signaling Pathway

Caption: COX-2 pathway for prostaglandin synthesis.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol describes a common method for measuring COX-2 inhibition by quantifying the production of prostaglandin E2 (PGE2).[16][17][18][19][20][21]

1. Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds

-

Stannous chloride (SnCl2) solution to stop the reaction

-

PGE2 ELISA kit

2. Procedure:

-

Prepare dilutions of the test compounds.

-

In a reaction tube, combine the reaction buffer, heme, COX-2 enzyme, and the test compound or vehicle.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding SnCl2 solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC50 value.

Antiproliferative Activity

Derivatives of 2,4-dichloro-5-thiazolecarboxylic acid have been investigated for their antiproliferative activity against various cancer cell lines. This activity is often assessed using the MTT assay, which measures cell viability.

Experimental Workflow

Caption: Workflow for MTT cell viability assay.

Quantitative Data: Antiproliferative Activity

The following table presents representative IC50 values for thiazole derivatives against various cancer cell lines. It is important to note that these are examples and the specific activity of 2,4-dichloro-5-thiazolecarboxylic acid derivatives may vary.

| Cancer Cell Line | Compound Class | IC50 (µM) | Reference |

| MCF-7 (Breast) | Thiazole derivative | 35.81 | [22] |

| HCT-116 (Colon) | Thiazole derivative | Varies | [22] |

| HepG2 (Liver) | Thiazole derivative | Varies | [22] |

| A549 (Lung) | Thiazolo[5,4-d]pyrimidine | 1.4 | [23] |

| T98G (Glioblastoma) | Thiazolo[5,4-d]pyrimidine | 3.4 | [23] |

Experimental Protocol: MTT Assay for Cell Viability

This is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[24][25][26][27][28][29]

1. Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (2,4-dichloro-5-thiazolecarboxylic acid derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

2. Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Derivatives of 2,4-dichloro-5-thiazolecarboxylic acid exhibit a diverse range of biological activities, making them promising candidates for further drug development. Their ability to inhibit key enzymes such as MAGL, c-Met kinase, metallo-β-lactamases, and COX-2, coupled with their antiproliferative effects on cancer cells, highlights their potential in oncology and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and characterize the therapeutic potential of this important class of compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets.

References

- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Monoacylglycerol Lipase Inhibitor Screening Assay Kit [shop.labclinics.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. toku-e.com [toku-e.com]

- 14. benchchem.com [benchchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. medic.upm.edu.my [medic.upm.edu.my]

Herbicidal Properties of 2,4-Dichloro-5-Thiazolecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Thiazole derivatives represent a significant class of heterocyclic compounds with diverse biological activities, including herbicidal properties. This technical guide provides an in-depth overview of the current knowledge on the herbicidal potential of 2,4-dichloro-5-thiazolecarboxylic acid derivatives. It covers the synthesis of these compounds, from the precursor 2,4-dichloro-5-thiazolecarboxaldehyde to the final ester and amide derivatives. While specific quantitative herbicidal data for this subclass is limited in publicly available literature, this guide presents representative data from structurally related thiazole compounds to indicate potential efficacy. Detailed experimental protocols for synthesis and herbicidal screening are provided to facilitate further research. The guide also discusses the current understanding of the mechanism of action of thiazole-based herbicides and highlights the need for further investigation into the specific mode of action of 2,4-dichloro-5-thiazolecarboxylic acid derivatives. The included diagrams illustrate key chemical synthesis pathways and a general workflow for herbicide discovery and evaluation.

Introduction

The continuous demand for effective and selective weed management solutions in agriculture drives the exploration of novel herbicidal compounds. Thiazole-containing molecules have emerged as a promising area of research due to their broad spectrum of biological activities. The 2,4-dichloro-5-thiazolecarboxylic acid scaffold, in particular, presents an interesting structural motif for the development of new herbicides. This guide aims to consolidate the available scientific information and provide a technical framework for researchers engaged in the synthesis, evaluation, and development of these potential herbicidal agents.

Synthesis of 2,4-Dichloro-5-Thiazolecarboxylic Acid and its Derivatives

The synthesis of 2,4-dichloro-5-thiazolecarboxylic acid derivatives typically commences with the preparation of the key intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde.

Synthesis of 2,4-Dichloro-5-Thiazolecarboxaldehyde

A common method for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde involves the reaction of 2,4-thiazolidinedione with a Vilsmeier-Haack type reagent, typically generated from phosphorus oxychloride and N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol:

-

Reaction Setup: To a cooled (0-10 °C) and stirred solution of phosphorus oxychloride (POCl₃) in a suitable solvent such as dichloromethane (CH₂Cl₂), slowly add N,N-dimethylformamide (DMF) dropwise.

-

Addition of Starting Material: After the formation of the Vilsmeier reagent, add 2,4-thiazolidinedione portion-wise while maintaining the low temperature.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 115-120 °C).[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Oxidation to 2,4-Dichloro-5-Thiazolecarboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid, such as 2-methyl-2-butene.

Experimental Protocol (General):

-

Reaction Setup: Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Addition of Reagents: To this solution, add 2-methyl-2-butene followed by a solution of sodium chlorite in water, while maintaining the temperature at or below room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Synthesis of Ester and Amide Derivatives

The 2,4-dichloro-5-thiazolecarboxylic acid can be converted to its more reactive acid chloride, which is then reacted with various alcohols or amines to produce the corresponding esters or amides.

Experimental Protocol (General):

-

Acid Chloride Formation: Treat 2,4-dichloro-5-thiazolecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating.

-

Esterification/Amidation:

-

For Esters: To a solution of the desired alcohol in an inert solvent, add a non-nucleophilic base (e.g., triethylamine or pyridine). Slowly add the freshly prepared 2,4-dichloro-5-thiazolecarbonyl chloride solution at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion.

-

For Amides: To a solution of the desired primary or secondary amine and a base (e.g., triethylamine) in an inert solvent, slowly add the 2,4-dichloro-5-thiazolecarbonyl chloride solution at a low temperature. Allow the reaction to proceed to completion at room temperature.

-

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Herbicidal Activity Data

| Compound Class | Test Species | Concentration | % Inhibition | Reference |

| Thiazole Amide Derivatives | Echinochloa crus-galli (Barnyardgrass) | 100 mg/L | Moderate | [Source on Thiazole Amide Herbicidal Activity] |

| Thiazole Amide Derivatives | Amaranthus retroflexus (Redroot Pigweed) | 100 mg/L | Moderate | [Source on Thiazole Amide Herbicidal Activity] |

| Aryl Thiazole PPO Inhibitors | Amaranthus retroflexus | 150 g ai/ha | ~80% | [Source on Thiazole PPO Inhibitors] |

| Aryl Thiazole PPO Inhibitors | Eclipta prostrata (False Daisy) | 150 g ai/ha | ~80% | [Source on Thiazole PPO Inhibitors] |

| Isoxazolyl-thiazolyl Piperidyl Carboxamides | Various weeds | Not specified | Moderate to good | [3] |

Note: The data presented is for structurally related thiazole compounds and should be considered as indicative of the potential herbicidal activity of 2,4-dichloro-5-thiazolecarboxylic acid derivatives. Further empirical testing is required to determine the specific efficacy of this compound class.

Experimental Protocols for Herbicidal Activity Screening

A standardized greenhouse bioassay is crucial for evaluating the herbicidal potential of newly synthesized compounds.

Experimental Protocol: Greenhouse Pot Assay

-

Plant Preparation: Cultivate test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Setaria viridis) in pots containing a standardized soil mixture under controlled greenhouse conditions (e.g., 25±2°C, 14h light/10h dark cycle).

-

Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Tween 80) to the desired test concentrations. Apply the test solutions as a post-emergence spray to the foliage of the weeds at the 2-3 leaf stage.

-

Treatment Groups: Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide with a known mode of action).

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) or IC₅₀ (the concentration required for 50% inhibition of a specific parameter) values for active compounds.

References

- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 3. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 2,4-Dichlorothiazole Compounds in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral agents remains a critical endeavor in human and animal health. The emergence of drug-resistant viral strains and the threat of new viral pandemics necessitate the exploration of diverse chemical scaffolds for therapeutic intervention. Among these, the thiazole ring system is a well-established pharmacophore present in numerous approved drugs with a wide array of biological activities. This technical guide delves into the antiviral potential of a specific, yet underexplored, subclass: 2,4-dichlorothiazole compounds. While direct and extensive research on the antiviral properties of this particular scaffold is nascent, this document aims to provide a comprehensive overview of its synthetic accessibility, known biological activities, and a roadmap for its future investigation as a source of novel antiviral agents.

Introduction to Thiazoles in Antiviral Drug Discovery

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] In the realm of virology, numerous thiazole-containing molecules have demonstrated potent inhibitory activity against a range of viruses, including influenza viruses, coronaviruses, herpesviruses, hepatitis B and C, and human immunodeficiency virus (HIV).[2] The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles.

This guide specifically focuses on the 2,4-dichlorothiazole core. The presence of two chlorine atoms offers unique chemical handles for further functionalization and may contribute to specific interactions with biological targets. While current literature on the antiviral activity of 2,4-dichlorothiazole derivatives is limited, related studies on their synthesis and other biological effects provide a strong foundation for exploring their potential in this therapeutic area.

Synthesis of 2,4-Dichlorothiazole Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its development in a drug discovery program. Derivatives of 2,4-dichlorothiazole can be prepared through established synthetic methodologies. A key starting material is often 2,4-dichlorothiazole-5-carboxaldehyde. This aldehyde can then be utilized in various condensation reactions to generate a library of diverse compounds.

One notable example is the synthesis of chalcone derivatives.[3] The general synthetic approach involves the Claisen-Schmidt condensation of 2,4-dichlorothiazole-5-carboxaldehyde with various substituted acetophenones in the presence of a base. This reaction is generally high-yielding and allows for the introduction of a wide range of substituents on the phenyl ring of the resulting chalcone, enabling the exploration of structure-activity relationships (SAR).

Caption: General Synthetic Scheme for 2,4-Dichlorothiazole Chalcones

Known Biological Activities of 2,4-Dichlorothiazole Compounds

While the antiviral activity of 2,4-dichlorothiazole derivatives remains to be thoroughly investigated, some studies have explored their potential in other therapeutic areas. Notably, a series of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones were synthesized and evaluated for their antitubercular and antiproliferative activities.[3]

Antitubercular and Antiproliferative Activity

Several of the synthesized chalcones exhibited significant activity against Mycobacterium tuberculosis and various cancer cell lines.[3] This indicates that the 2,4-dichlorothiazole scaffold can be incorporated into molecules that modulate biological pathways relevant to cell growth and survival. Such activities, particularly those related to the inhibition of essential enzymes or cellular processes, can sometimes be repurposed for antiviral applications, as viruses are obligate intracellular parasites that rely on host cell machinery.

Hypothesized Antiviral Potential and Prospective Viral Targets

Based on the known antiviral activities of other thiazole derivatives, we can hypothesize several potential mechanisms and viral targets for 2,4-dichlorothiazole compounds. The electron-withdrawing nature of the two chlorine atoms could influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.

Potential viral targets include:

-

Viral Proteases: Many viruses, including SARS-CoV-2 and HIV, rely on proteases for the cleavage of viral polyproteins into functional units. Thiazole-containing compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro).[4][5] The rigid structure of the thiazole ring can serve as a scaffold to position functional groups that interact with the catalytic residues of the protease.

-

Viral Polymerases: The replication of viral genetic material is carried out by viral polymerases (RNA-dependent RNA polymerase for RNA viruses, or DNA polymerase for DNA viruses). Inhibition of this crucial enzymatic step is a validated antiviral strategy.

-

Viral Entry: Thiazole derivatives have been shown to interfere with viral entry into host cells. This can occur through the inhibition of viral attachment to host cell receptors or by blocking the fusion of viral and cellular membranes.

-

Host-Targeted Mechanisms: Some antiviral thiazoles exert their effect by modulating host cell pathways that are essential for viral replication. This can include the inhibition of signaling pathways or the disruption of cellular processes like endosomal acidification.[6]

Data Presentation: A Comparative Overview of Antiviral Thiazole Derivatives

To provide a framework for the evaluation of 2,4-dichlorothiazole compounds, the following tables summarize the reported antiviral activities of various other thiazole derivatives. This data, gathered from existing literature, can serve as a benchmark for future screening efforts.

Table 1: Antiviral Activity of Thiazole Derivatives against RNA Viruses

| Compound Class | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Aminothiazoles | Influenza A (PR8) | CPE Reduction | Comparable to Oseltamivir | >100 | - | [7] |

| N-(thiazol-2-yl)cinnamamides | SARS-CoV-2 Mpro | Enzyme Inhibition | 14.7 - 22.61 | - | - | [4] |

| 2-Aminothiazoles | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | Moderately Active | - | - | [8] |

| Thiazolides | Hepatitis C Virus (HCV) | Replicon Assay | Low micromolar | Good cell safety | - | [6] |

Table 2: Antiviral Activity of Thiazole Derivatives against DNA Viruses

| Compound Class | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Thiazole-containing compounds | Herpes Simplex Virus (HSV) | Plaque Reduction | Potent activity reported | - | - | [9] |

| Thiazole-containing compounds | Varicella-Zoster Virus (VZV) | Plaque Reduction | Potent activity reported | - | - | [9] |

Proposed Experimental Protocols for Antiviral Evaluation

To systematically assess the antiviral potential of novel 2,4-dichlorothiazole compounds, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.

General Cell-Based Antiviral Screening Assay (CPE Reduction Assay)